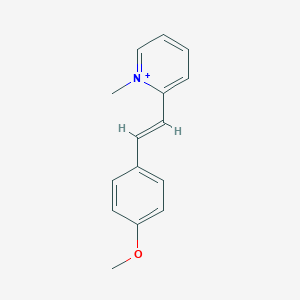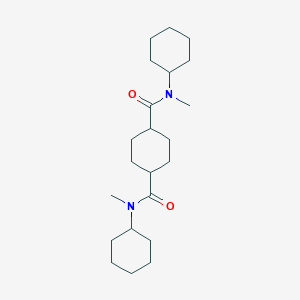
2-(4-Methoxystyryl)-1-methylpyridinium
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-Methoxystyryl)-1-methylpyridinium, also known as MPP+, is a chemical compound that has been extensively studied for its scientific research applications. It is a toxic compound that is commonly used in laboratory experiments to study the mechanisms of action and physiological effects of neurotoxins.
Wissenschaftliche Forschungsanwendungen
2-(4-Methoxystyryl)-1-methylpyridinium+ has been widely used as a neurotoxin to study the mechanisms of action and physiological effects of Parkinson's disease. It is also used to study the effects of other neurotoxins on the nervous system. 2-(4-Methoxystyryl)-1-methylpyridinium+ has been shown to selectively target and destroy dopaminergic neurons in the substantia nigra, leading to a decrease in dopamine levels and the development of Parkinson's disease-like symptoms.
Wirkmechanismus
2-(4-Methoxystyryl)-1-methylpyridinium+ enters dopaminergic neurons through the dopamine transporter and accumulates in the mitochondria. It inhibits complex I of the electron transport chain, leading to a decrease in ATP production and an increase in reactive oxygen species. This results in oxidative stress and the eventual death of dopaminergic neurons.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-(4-Methoxystyryl)-1-methylpyridinium+ include the selective destruction of dopaminergic neurons, a decrease in dopamine levels, and the development of Parkinson's disease-like symptoms. 2-(4-Methoxystyryl)-1-methylpyridinium+ has also been shown to induce oxidative stress, inflammation, and mitochondrial dysfunction.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 2-(4-Methoxystyryl)-1-methylpyridinium+ in lab experiments is its ability to selectively target dopaminergic neurons, making it a useful tool for studying Parkinson's disease. However, 2-(4-Methoxystyryl)-1-methylpyridinium+ is a toxic compound that requires careful handling and disposal. It also has limitations in terms of its ability to fully replicate the complex mechanisms of Parkinson's disease.
Zukünftige Richtungen
For 2-(4-Methoxystyryl)-1-methylpyridinium+ research include the development of more selective and less toxic neurotoxins and the use of 2-(4-Methoxystyryl)-1-methylpyridinium+ in drug discovery and the development of new treatments for Parkinson's disease.
Synthesemethoden
2-(4-Methoxystyryl)-1-methylpyridinium+ can be synthesized by the reaction of 4-methoxystyrene with methylpyridine under acidic conditions. This reaction results in the formation of 2-(4-Methoxystyryl)-1-methylpyridinium+ as a yellow crystalline powder.
Eigenschaften
Produktname |
2-(4-Methoxystyryl)-1-methylpyridinium |
|---|---|
Molekularformel |
C15H16NO+ |
Molekulargewicht |
226.29 g/mol |
IUPAC-Name |
2-[(E)-2-(4-methoxyphenyl)ethenyl]-1-methylpyridin-1-ium |
InChI |
InChI=1S/C15H16NO/c1-16-12-4-3-5-14(16)9-6-13-7-10-15(17-2)11-8-13/h3-12H,1-2H3/q+1/b9-6+ |
InChI-Schlüssel |
SOZFNYJOEMCPLP-RMKNXTFCSA-N |
Isomerische SMILES |
C[N+]1=CC=CC=C1/C=C/C2=CC=C(C=C2)OC |
SMILES |
C[N+]1=CC=CC=C1C=CC2=CC=C(C=C2)OC |
Kanonische SMILES |
C[N+]1=CC=CC=C1C=CC2=CC=C(C=C2)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-[1-(2-Fluoro-4-methoxybenzyl)-2-piperazinyl]ethanol](/img/structure/B261424.png)
![2-[1-(4-Methoxy-2,3-dimethylbenzyl)-2-piperazinyl]ethanol](/img/structure/B261426.png)
![2-[1-(Cyclohexylmethyl)-3-oxo-2-piperazinyl]acetic acid](/img/structure/B261427.png)
![2-[1-(Furan-3-ylmethyl)-3-oxopiperazin-1-ium-2-yl]acetate](/img/structure/B261428.png)
![2-[1-(3-Methyl-2-butenyl)-3-oxo-2-piperazinyl]acetic acid](/img/structure/B261429.png)
![2-[1-(3,4-Difluorobenzyl)-2-piperazinyl]ethanol](/img/structure/B261430.png)
![2-[1-(Cyclohexylmethyl)piperazin-2-yl]ethanol](/img/structure/B261435.png)
![[1-(2-Chloro-4-fluorobenzyl)-3-oxo-2-piperazinyl]acetic acid](/img/structure/B261438.png)
![[1-(3,4-Difluorobenzyl)-3-oxo-2-piperazinyl]acetic acid](/img/structure/B261445.png)



